molecular formula C20H22N2O2 B2727064 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide CAS No. 941933-33-1

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide

Cat. No.: B2727064
CAS No.: 941933-33-1
M. Wt: 322.408
InChI Key: ZNBWBZJPBVACCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide is a chemical compound offered for research purposes. Compounds featuring the 2-oxopyrrolidine (or gamma-lactam) moiety are of significant interest in medicinal chemistry due to their diverse biological profiles . Research on structurally related molecules has shown that the 2-oxopyrrolidine core can contribute to neurological activity, with some derivatives being investigated for potential in managing conditions such as convulsions and epilepsy . Furthermore, recent studies on other 2-oxopyrrolidine-containing compounds highlight their potential as antimicrotubule agents, which inhibit tubulin polymerization and demonstrate antiproliferative effects against various human cancer cell lines by targeting the colchicine-binding site . This suggests that this compound may serve as a valuable scaffold for researchers in the fields of neuroscience and oncology, particularly for investigating novel mechanisms of action for neurological disorders or anticancer therapies. This product is strictly for research use in laboratory settings.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-15-14-17(10-11-18(15)22-13-5-8-20(22)24)21-19(23)12-9-16-6-3-2-4-7-16/h2-4,6-7,10-11,14H,5,8-9,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBWBZJPBVACCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCC2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its combination of a pyrrolidinone ring and a substituted phenyl-propanamide chain. Below is a comparative analysis with analogous compounds from the evidence:

Compound Key Structural Features Potential Applications Key Differences
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide Pyrrolidinone (lactam), 3-methylphenyl, propanamide chain Likely pharmaceutical (e.g., CNS or enzyme modulation due to lactam and aromatic motifs) Baseline for comparison
3-Chloro-N-phenyl-phthalimide Phthalimide core, chloro substituent, phenyl group Polymer synthesis (e.g., polyimides) Rigid phthalimide ring vs. flexible pyrrolidinone; chloro substituent enhances reactivity
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-propanamide Piperidinyl ring, methoxymethyl group, propanamide chain Unknown (piperidine derivatives often used in CNS drugs) Piperidinyl (saturated 6-membered ring) vs. pyrrolidinone (5-membered lactam); methoxymethyl may alter solubility
(S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-3-(benzyl(pyridin-2-ylmethyl)amino)propanamide Branched propanamide, benzyl-pyridinyl groups, amino substituents Likely bioactive (e.g., enzyme inhibition or receptor binding due to multiple H-bond donors) Increased complexity with pyridine and benzyl groups; enhanced polarity vs. target compound

Physicochemical and Pharmacokinetic Implications

  • Pyrrolidinone vs. Phthalimide: The pyrrolidinone’s lactam group may improve solubility and membrane permeability compared to the rigid, planar phthalimide ring in 3-chloro-N-phenyl-phthalimide, which is better suited for high-temperature polymer applications .
  • Piperidinyl vs.
  • Complex Propanamide Derivatives : The compound from features pyridine and benzyl groups, which could enhance binding affinity to metalloenzymes or receptors but may reduce blood-brain barrier penetration due to higher polarity .

Biological Activity

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A propanamide backbone.
  • A pyrrolidinone moiety.
  • A methyl and phenyl substitution on the aromatic ring.

The molecular formula is C20H24N2OC_{20}H_{24}N_{2}O, indicating a relatively high molecular weight typical for compounds with significant biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through:

  • Inhibition of Enzymatic Activity: Compounds in this class have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Cell Cycle Disruption: Studies suggest that these compounds can induce cell cycle arrest, particularly at the G2/M phase, leading to apoptosis in cancer cells .

Anticancer Properties

Recent studies have focused on the anticancer potential of related compounds. For instance, derivatives with similar structures have demonstrated:

  • Antiproliferative Effects: In vitro assays reveal IC50 values in the nanomolar range against various cancer cell lines, indicating potent activity .
CompoundCell LineIC50 (μM)
PIB-SOHT-290.05
PIB-SOM210.03
PIB-SOMCF70.04

These results highlight the potential of this compound as a candidate for further development in cancer therapy.

Anti-inflammatory Effects

Benzamide derivatives are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Cell Line Studies:
    • In a study assessing the effects on HT-29 colon carcinoma cells, treatment with this compound led to significant inhibition of cell growth and induced apoptosis through caspase activation pathways.
  • In Vivo Studies:
    • Chick chorioallantoic membrane (CAM) assays demonstrated that related compounds effectively block angiogenesis and tumor growth, suggesting that this compound may have similar effects in vivo .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide, and which analytical techniques are used to confirm its structure?

  • Synthetic Routes : The compound is typically synthesized via multi-step reactions, starting with the coupling of a phenylpropanamide backbone to a substituted phenyl ring. Key steps include amide bond formation (e.g., using carbodiimide coupling agents) and functionalization of the pyrrolidinone moiety. Reaction conditions (temperature, solvent, catalysts) are optimized to enhance yield and purity .
  • Analytical Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying structural motifs like the pyrrolidinone ring and phenylpropanamide chain. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography, when applicable, resolves stereochemical details .

Q. What are the primary chemical reactions this compound undergoes, and how are these reactions monitored?

  • Reactions : The compound participates in nucleophilic substitutions (e.g., at the amide carbonyl), oxidation of the pyrrolidinone ring, and reductions of ketone groups. Electrophilic aromatic substitution may occur on the phenyl rings under acidic conditions .
  • Monitoring : Thin-Layer Chromatography (TLC) tracks reaction progress, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional group transformations. Quantitative analysis of intermediates is performed via Gas Chromatography-Mass Spectrometry (GC-MS) .

Q. How is the biological activity of this compound initially screened in academic research?

  • In Vitro Assays : Enzyme inhibition studies (e.g., kinase or protease assays) evaluate binding affinity. Receptor-binding assays (e.g., radioligand displacement) assess interactions with targets like G-protein-coupled receptors .
  • Cell-Based Models : Cytotoxicity and proliferation assays (e.g., MTT assay) screen for anticancer potential. Functional assays (e.g., calcium flux) measure signaling pathway modulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions during amide coupling .
  • Catalyst Optimization : Palladium-based catalysts improve coupling efficiency in aryl functionalization. Acidic/basic conditions are tailored to stabilize reactive intermediates .
  • Purification : Column chromatography with gradient elution removes by-products. Recrystallization in ethanol/water mixtures enhances crystalline purity .

Q. What role does stereochemistry play in the biological activity of this compound, and how is it controlled during synthesis?

  • Stereochemical Impact : Enantiomers may exhibit divergent binding affinities. For example, (R)-configured analogs show higher opioid receptor selectivity in related compounds .
  • Control Methods : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) enforce stereochemistry. X-ray crystallography or Circular Dichroism (CD) spectroscopy validates configurations .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization for binding studies).
  • Structural Analysis : Compare crystal structures or molecular docking models to identify conformational differences affecting activity .
  • Batch Variability : Assess purity (via HPLC-MS) and stereochemical consistency (via chiral chromatography) to rule out synthetic artifacts .

Q. What advanced techniques elucidate the mechanism of action for this compound in neurological targets?

  • In Silico Modeling : Molecular dynamics simulations predict binding modes to receptors like metabotropic glutamate receptors .
  • Pharmacological Profiling : Knockout cell lines or CRISPR-edited models validate target specificity. Patch-clamp electrophysiology measures ion channel modulation .
  • Metabolomics : LC-MS-based metabolomics identifies downstream signaling pathways affected by the compound .

Methodological Considerations

  • Crystallography : SHELX software refines X-ray diffraction data to resolve bond angles and torsional strain in the pyrrolidinone ring .
  • Data Reproducibility : Strict adherence to synthetic protocols (e.g., inert atmosphere for moisture-sensitive steps) ensures consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.